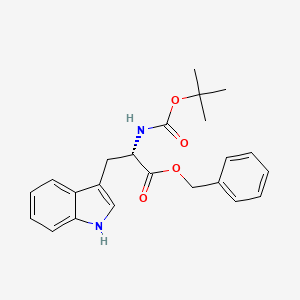

Boc-trp-obzl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Boc-trp-obzl” is a compound with the IUPAC name benzyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)propanoate . It has a molecular weight of 394.47 and is typically stored at temperatures between 2-8°C . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of “this compound” involves the use of 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) added to a solution of Boc-Trp and HCl·Trp-OBzl in anhydrous THF . The reaction mixture is adjusted to pH 8 with NMM and stirred for 24 hours . The residue is then purified by column chromatography .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C23H26N2O4/c1-23(2,3)29-22(27)25-20(21(26)28-15-16-9-5-4-6-10-16)13-17-14-24-19-12-8-7-11-18(17)19/h4-12,14,20,24H,13,15H2,1-3H3,(H,25,27)/t20-/m0/s1 .

Chemical Reactions Analysis

“this compound” is used in peptide synthesis . It can be used as a starting material in dipeptide synthesis with commonly used coupling reagents .

Physical and Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 394.47 . It is stored at temperatures between 2-8°C .

Scientific Research Applications

Chiral Recognition and Enantioselective Electrodialysis : Boc-l-Trp imprinted polymeric membranes show adsorption selectivity towards certain molecules, such as Ac-l-Trp. These membranes are capable of enantioselective electrodialysis, separating l-isomers from d-isomers with significant efficiency (Yoshikawa, Ooi, & Izumi, 2001). Another study found similar results using molecularly imprinted polymeric membranes containing tetrapeptide derivatives (Yoshikawa, Fujisawa, Izumi, Kitao, & Sakamoto, 1998).

Protection of Tryptophan in Solid-Phase Peptide Synthesis : A study on protecting tryptophan during solid-phase peptide synthesis used Boc-N-methyl butyric acid to modify Z-Trp-OBzl. This approach facilitated the purification of peptides by improving solubility during high-performance liquid chromatography (HPLC) (Wahlström & Undén, 2009).

Synthesis of Peptides and Proteins : Boc-trp-obzl has been used in the synthesis of various peptides and proteins. For example, it was involved in the synthesis of the major encephalitogenic determinant of myelin basic protein (Pasaribu, 1977). Another study used Boc-(l-Leu-Aib)n-OBzl peptides to investigate their orientation at interfaces (Kitagawa, Morita, Umemura, & Kimura, 2002).

Role in Transesterification and Amide cis-trans Isomerization : Boc-Asp-OBzl was studied for its reactivity in transesterification and amide cis-trans isomerization in Zn and Cd complexes. This research provided insights into the behavior of different carbonyl groups in such complexes (Niklas, Zahl, & Alsfasser, 2007).

Development of Esterase-Sensitive Cyclic Prodrugs of Peptides : this compound was used in the synthesis of esterase-sensitive cyclic prodrugs of peptides, aiming to enhance protease stability and cell membrane permeability (Gangwar, Pauletti, Siahaan, Stella, & Borchardt, 1997).

Peptide Synthesis in Liquid Phase : Rapid peptide synthesis in liquid phase has utilized this compound. This method demonstrated the efficient synthesis of protected peptides like angiotensin II (Nozaki & Muramatsu, 1982).

Mechanism of Action

Target of Action

Boc-Trp-OBzl, also known as N-tert-butoxycarbonyl-O-benzyl-L-tryptophan, is a complex organic compound. It’s worth noting that this compound is often used in the synthesis of peptides and other organic molecules .

Mode of Action

It’s known that this compound is a building block in the synthesis of more complex molecules . In this context, its role is to contribute its tryptophan residue to the growing peptide chain while the Boc group serves as a protective group for the amino group during synthesis .

Action Environment

The action, efficacy, and stability of this compound are likely influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For instance, the Boc group can be removed under acidic conditions, which would affect the compound’s stability and function .

Safety and Hazards

“Boc-trp-obzl” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Future Directions

Properties

IUPAC Name |

benzyl (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-23(2,3)29-22(27)25-20(21(26)28-15-16-9-5-4-6-10-16)13-17-14-24-19-12-8-7-11-18(17)19/h4-12,14,20,24H,13,15H2,1-3H3,(H,25,27)/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMCPAAFDOVLDW-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B613261.png)